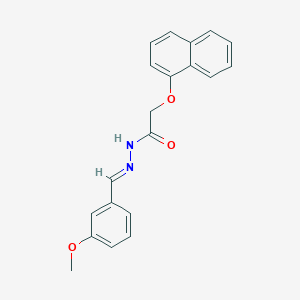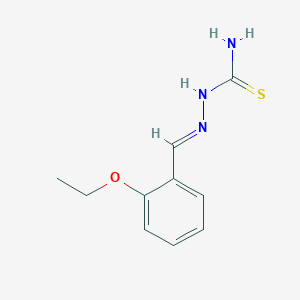
5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide typically involves the condensation of 5-PH-2H-pyrazole-3-carboxylic acid hydrazide with 2-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, which can influence its activity and mechanism of action.
類似化合物との比較
Similar Compounds
Pyrazole-3-carboxylic acid derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Benzylidene hydrazides: Compounds with similar hydrazide and benzylidene moieties may have related chemical properties and applications.
Uniqueness
5-PH-2H-Pyrazole-3-carboxylic acid (2-hydroxy-4-methoxy-benzylidene)-hydrazide is unique due to its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various applications.
特性
分子式 |
C18H16N4O3 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC名 |
N-[(E)-(2-hydroxy-4-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-14-8-7-13(17(23)9-14)11-19-22-18(24)16-10-15(20-21-16)12-5-3-2-4-6-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChIキー |
JRJKAPPILODPEW-YBFXNURJSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)O |
正規SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,5-dimethoxyphenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11988707.png)
![2-[(2,5-Dimethyl-phenylamino)-methyl]-isoindole-1,3-dione](/img/structure/B11988715.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)




![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11988789.png)


